(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-11-17(21-25-13)19(24)22-9-7-15(8-10-22)12-23-14(2)20-16-5-3-4-6-18(16)23/h3-6,11,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCQBSCNAGLWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the formation of the isoxazole moiety via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Compounds with similar structures have been shown to inhibit cancer cell proliferation across various types, including breast, lung, and prostate cancers. The mechanism often involves the inhibition of specific targets such as topoisomerase II and EGFR, which are crucial in cancer cell growth and survival .
2. Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. Research indicates that derivatives of benzimidazole compounds can effectively combat multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant potency, making it a candidate for further development in treating infections .
Biological Evaluation
1. In Vivo Studies
In vivo studies have demonstrated that compounds similar to (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can exhibit substantial antitumor effects in animal models. These studies often assess tumor size reduction and overall survival rates, providing critical insights into the compound's therapeutic potential .
2. Molecular Modeling
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Such computational approaches help in understanding how structural modifications can enhance biological activity, guiding future synthesis efforts .
Synthesis Methodologies
1. Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on developing greener synthetic methods that minimize waste and improve yield .
2. Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to validate the compound's identity .
Case Studies
Mechanism of Action
The mechanism by which (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone exerts its effects involves interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the isoxazole group may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural motifs with several pharmacologically active molecules. Key comparisons include:
Histamine Receptor Ligands
- Compound 7 (): Features a benzoimidazol-2-yl group linked to a piperazine ring via a methanone bridge and a pyridinyl substituent. Unlike the target compound, this derivative binds dual histamine H1/H4 receptors, highlighting the importance of the 2-position substitution on benzoimidazole for receptor specificity. The piperazine linker in Compound 7 may enhance solubility compared to the piperidine in the target compound .
- I-BET469 (): Contains a benzoimidazol-2-yl group fused with morpholino and pyridinone moieties. Its BET bromodomain inhibition activity underscores the role of benzoimidazole in epigenetic regulation. The target compound’s isoxazole group could confer distinct kinase or protease inhibitory effects, diverging from I-BET469’s mechanism .
Antimicrobial Agents
- Compound 18 (): A chlorophenyl-substituted imidazo-triazol derivative with demonstrated growth inhibitory activity against microbes.
Kinase Inhibitors
- Compound w3 (): A triazole-pyrimidine hybrid with a piperazine-methanone linker. While lacking benzoimidazole, its use of a methanone bridge and heteroaromatic systems aligns with strategies to optimize kinase binding. The target compound’s isoxazole may mimic ATP-binding motifs in kinase targets .
Key Differentiators
- Terminal Groups: The 5-methylisoxazole may offer improved metabolic resistance compared to pyridinone (I-BET469) or triazole (w3) termini .
Biological Activity
The compound (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, known for its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 453.499 g/mol. The structure features a benzimidazole moiety, which is significant for its biological activity due to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O5 |
| Molecular Weight | 453.499 g/mol |
| CAS Number | 1203352-15-1 |
Anticancer Activity
Research indicates that compounds containing benzimidazole and isoxazole scaffolds exhibit significant anticancer properties. A study demonstrated that derivatives similar to the target compound inhibited the proliferation of various cancer cell lines, including breast and liver cancers . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of benzimidazole derivatives. A related compound was shown to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting that similar derivatives could offer therapeutic benefits in inflammatory diseases .
Table: Inhibitory Activity of Related Compounds
| Compound | IC50 (μM) for NO | IC50 (μM) for TNF-α |
|---|---|---|
| Compound 6e | 0.86 | 1.87 |
| Ibuprofen | - | - |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Studies on related benzimidazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Case Studies
- Anticancer Study : A series of experiments evaluated the antiproliferative effects of benzimidazole derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, revealing a dose-dependent response with significant inhibition at higher concentrations .
- Anti-inflammatory Study : In vivo studies using xylene-induced ear edema models demonstrated that certain derivatives exhibited greater anti-inflammatory effects compared to standard treatments like ibuprofen, highlighting their potential as novel anti-inflammatory agents .
Q & A
Q. Methodology :
- Stepwise Condensation : Begin with the synthesis of 2-methyl-1H-benzimidazole via cyclization of o-phenylenediamine with acetic acid under reflux. React this with chloromethylpiperidine in the presence of a base (e.g., K₂CO₃) to form the piperidinylmethyl-benzimidazole intermediate .
- Methanone Bridge Formation : Couple the intermediate with 5-methylisoxazole-3-carbonyl chloride using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous DCM .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm structure via ¹H/¹³C NMR and HRMS .
How can researchers analyze the purity and structural integrity of this compound?
Q. Methodology :
- HPLC Analysis : Utilize a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min. Monitor UV absorption at 254 nm .
- Spectroscopic Characterization :
What in vitro assays are appropriate for evaluating biological activity?
Q. Methodology :
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., FRET substrates) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
How can structure-activity relationship (SAR) studies be designed for derivatives?
Q. Methodology :
- Substituent Variation : Modify the benzimidazole (e.g., 2-methyl to 2-ethyl), piperidine (e.g., N-alkylation), or isoxazole (e.g., 5-methyl to 5-ethyl) groups .
- Biological Testing : Compare activity across derivatives to identify critical functional groups. For example, bulkier substituents on benzimidazole may enhance kinase inhibition .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR) .
What computational methods predict the compound’s binding mode to target proteins?
Q. Methodology :
- Molecular Docking : Align the compound with the active site of a target (e.g., PDB ID: 1M17) using AutoDock Vina. Key interactions may include hydrogen bonds with the benzimidazole NH and piperidine N .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM/PBSA) .
How to resolve discrepancies in biological activity data across studies?
Q. Methodology :
- Assay Standardization : Ensure consistent conditions (pH, temperature, cell passage number) .
- Purity Verification : Re-analyze compounds via HPLC and NMR to rule out degradation .
- Control Compounds : Include reference inhibitors (e.g., imatinib for kinases) to validate assay sensitivity .
What challenges arise in scaling up synthesis for preclinical studies?
Q. Methodology :
- Solvent Optimization : Replace DCM with THF or EtOAc for safer large-scale reactions .
- Catalyst Efficiency : Switch from DCC to polymer-supported catalysts for easier removal .
- Purification : Implement flash chromatography or continuous crystallization systems .
How to design stability studies under various storage conditions?
Q. Methodology :
- ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B) and assess isomerization or oxidation .
What in vivo models are suitable for pharmacokinetic studies?
Q. Methodology :
- Rodent Models : Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma at intervals (0–24 h) and analyze via LC-MS/MS .
- Bioavailability : Calculate F% using AUC₀–∞ (IV vs. oral). Monitor metabolites (e.g., piperidine N-oxidation) .
How to integrate spectroscopic data for structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
